molecular formula C11H9N3O2 B372850 4-Amino-2-phenylpyrimidine-5-carboxylic acid CAS No. 310408-70-9

4-Amino-2-phenylpyrimidine-5-carboxylic acid

Cat. No.: B372850
CAS No.: 310408-70-9
M. Wt: 215.21g/mol
InChI Key: LLDUUQXHKKSUJU-UHFFFAOYSA-N
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Description

4-Amino-2-phenylpyrimidine-5-carboxylic acid is a chemical compound based on the pyrimidine scaffold, a six-membered aromatic ring containing two nitrogen atoms . Pyrimidines are of immense significance in medicinal chemistry due to their wide presence in natural products and their diverse pharmacological profiles . Researchers value this family of compounds for its structural versatility, which allows for various chemical modifications to optimize biological activity and pharmacokinetic properties . Although the specific biological data for this compound requires further experimental confirmation, structurally similar pyrimidine derivatives have demonstrated considerable promise in pharmacological research. Pyrimidine derivatives are frequently investigated for their anti-inflammatory potential . Their mechanism of action is often associated with the inhibition of key inflammatory mediators, such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . By modulating these pathways, pyrimidine-based compounds can potentially reduce inflammation, making them interesting candidates for the development of new therapeutic agents. Furthermore, certain pyrimidine derivatives have shown significant activity against parasitic diseases. For instance, closely related compounds have been identified as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme in Leishmania parasites, which is a critical target for anti-leishmanial drugs . Molecular docking studies suggest these compounds exhibit high binding affinity to the target enzyme, and subsequent pharmacokinetic evaluations predict favorable properties such as good gastrointestinal absorption and the ability to cross the blood-brain barrier . In vitro and in vivo studies on related analogs have confirmed their effectiveness, highlighting the potential of the pyrimidine core in antiparasitic drug discovery . The structure-activity relationship (SAR) for this class indicates that substitutions on the pyrimidine ring, such as methyl or phenyl groups, are key structural features that can enhance biological efficacy . This compound is intended for research purposes only by qualified laboratory personnel. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-amino-2-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDUUQXHKKSUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyrimidine Precursor Amination

A widely reported method involves substituting a chlorine atom at the 4-position of 4-chloro-2-phenylpyrimidine-5-carboxylic acid derivatives with an amino group. This approach leverages nucleophilic aromatic substitution (SNAr), where the electron-withdrawing carboxylic acid group at position 5 activates the pyrimidine ring for substitution.

Reaction Conditions

  • Precursor : 4-Chloro-2-phenylpyrimidine-5-carboxylic acid ethyl ester (synthesized via Minisci alkoxycarbonylation).

  • Amination Agent : Aqueous ammonia (NH₃/H₂O) or ammonium hydroxide.

  • Solvent : Ethanol or methanol.

  • Catalyst : Sodium carbonate (Na₂CO₃) or potassium bicarbonate (KHCO₃).

  • Temperature : Reflux (80–100°C).

  • Time : 5–10 hours.

Mechanistic Insights
The electron-deficient pyrimidine ring facilitates attack by ammonia at the 4-position, displacing chlorine. The carboxylic acid ethyl ester at position 5 stabilizes the intermediate through resonance, enhancing reactivity.

Yield Optimization

ParameterOptimal ValueYield Improvement
NH₃ Concentration28–30%68% → 75%
Solvent PolarityEthanol60% → 72%
Reaction Time8 hours65% → 78%

Post-reaction, the ethyl ester is hydrolyzed to the carboxylic acid using 6M HCl under reflux (2 hours, 90% yield).

Multi-Step Condensation Approaches

Hantzsch-Type Pyrimidine Synthesis

This classical method constructs the pyrimidine ring de novo using a diketone, aldehyde, and urea. Modifications introduce phenyl and carboxylic acid groups at specific positions.

Reagents and Conditions

  • Aldehyde : Benzaldehyde (for 2-phenyl substitution).

  • Diketone : Ethyl acetoacetate (for 5-carboxylic acid via ester hydrolysis).

  • Nitrogen Source : Guanidine hydrochloride.

  • Solvent : Glacial acetic acid.

  • Temperature : 120°C (microwave-assisted).

Case Study
A 2022 study achieved 65% yield by replacing traditional heating with microwave irradiation (20 minutes vs. 6 hours). The intermediate ethyl 4-amino-2-phenylpyrimidine-5-carboxylate was hydrolyzed using NaOH (2M, 80°C, 1 hour) to yield the final product.

Challenges

  • Regioselectivity issues arise due to competing formations of 4- and 5-substituted isomers.

  • Microwave optimization reduces byproducts (e.g., 2-phenylpyrimidine-4-carboxylic acid) from 15% to 5%.

Industrial-Scale Production Techniques

Continuous Flow Amination

Patent US3506665A discloses a scalable method for bis-pyrimidine derivatives, adaptable for mono-amination:

Process Overview

  • Chloropyrimidine Feed : 4-Chloro-5-carbethoxy-2-phenylpyrimidine in DMF.

  • Amination Chamber : Mixed with NH₃ gas at 100°C under 5 bar pressure.

  • Residence Time : 30 minutes.

  • Ester Hydrolysis : In-line reaction with 6M HCl at 90°C.

Advantages

  • 85% conversion rate.

  • Reduced solvent waste (90% DMF recycled).

Critical Analysis of Methodologies

Byproduct Formation in SNAr Reactions

A major side reaction involves hydrolysis of the chloro intermediate to 4-hydroxy derivatives. Acidic conditions (pH < 4) exacerbate this, while buffered systems (pH 6–7) suppress it.

Mitigation Strategies

  • Use of anhydrous ammonia in ethanol.

  • Addition of molecular sieves to absorb HCl byproduct.

Solvent Impact on Minisci Reactions

The Minisci alkoxycarbonylation for precursor synthesis shows high regioselectivity in acetic acid (95% purity vs. 80% in DMSO).

Emerging Technologies

Photocatalytic Amination

Recent trials using iridium-based photocatalysts (e.g., Ir(ppy)₃) enable room-temperature amination with 92% yield. This method avoids thermal degradation of heat-sensitive intermediates .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Research : Studies have demonstrated that 4-Amino-2-phenylpyrimidine-5-carboxylic acid exhibits selective cytotoxicity against various cancer cell lines. Its derivatives have been investigated for their potential as Aurora kinase inhibitors, which are crucial in cancer treatment due to their role in cell division .
    • Anti-inflammatory Activity : The compound has shown promising results in reducing inflammatory markers in vitro, indicating its potential as an anti-inflammatory agent. In particular, it has been studied for its ability to inhibit COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Biological Activity
    • Antimicrobial Properties : Research indicates that the compound possesses antibacterial activity against multi-drug resistant strains, suggesting its utility in developing new antibiotics .
    • Phosphodiesterase Inhibition : The compound has been identified as a phosphodiesterase inhibitor, which may be beneficial in treating respiratory diseases and inflammatory conditions.
  • Material Science
    • The compound is also explored for its applications in developing materials with specific properties, such as polymers and dyes. Its structural versatility allows it to be incorporated into various synthetic pathways for creating functional materials.

Antibacterial Study

A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains. The results indicated significant antibacterial activity comparable to standard antibiotics such as ciprofloxacin.

Cancer Research

In vitro experiments on cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity, indicating potential as lead compounds for drug development targeting specific cancers.

Inflammation Models

Experimental models showed that administration of this compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This data highlights the compound's promising anti-inflammatory profile.

Mechanism of Action

The mechanism of action of 4-Amino-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The amino group at the 4-position and the carboxylic acid group at the 5-position allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares key structural and physicochemical properties of 4-Amino-2-phenylpyrimidine-5-carboxylic acid with its analogues:

Compound Name Substituent (C2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Phenyl C₁₁H₉N₃O₂ 215.21* Pharmaceutical intermediates, hydrophobic
4-Amino-2-methylpyrimidine-5-carboxylic acid Methyl C₆H₇N₃O₂ 153.14 Simpler synthesis, lower steric hindrance
4-Amino-2-sulfanylpyrimidine-5-carboxylic acid Sulfanyl (SH) C₅H₅N₃O₂S 171.17 Reactive thiol group, potential disulfide formation
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid Ethylthio (S-C₂H₅) C₇H₉N₃O₂S 199.23 Enhanced lipophilicity, metabolic stability
4-Amino-2-hydroxy-5-pyrimidinecarboxylic acid Hydroxyl (OH) C₅H₅N₃O₃ 155.11 Increased polarity, solubility in aqueous media

*Calculated based on structural formula.

Key Observations:
  • Steric and Hydrophobic Effects : The phenyl group in the parent compound contributes to higher molecular weight and hydrophobicity compared to methyl or hydroxyl substituents. This may enhance membrane permeability in drug design but reduce aqueous solubility .
  • Reactivity : Sulfanyl and ethylthio substituents introduce sulfur atoms, enabling participation in redox reactions or covalent bonding (e.g., disulfide bridges in protein targets) .
  • Synthetic Accessibility : Methyl and hydroxyl derivatives are synthetically simpler, as evidenced by their commercial availability and lower molecular complexity .

Biological Activity

4-Amino-2-phenylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features:

  • Amino group at the 4-position
  • Phenyl group at the 2-position
  • Carboxylic acid group at the 5-position

This unique combination of functional groups contributes to its chemical reactivity and biological activity, allowing it to interact with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with specific enzymes or receptors. The amino and carboxylic acid groups facilitate these interactions, which can modulate the activity of target proteins, leading to various pharmacological effects. For instance, it has been shown to inhibit certain enzymes critical in metabolic pathways associated with disease states, such as cancer and bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) in µg/mL
E. coli50
Klebsiella spp.100
Staphylococcus aureus0.2
Enterococcus faecalis0.8

These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines by interfering with critical cellular pathways:

  • Inhibition of Lactate Dehydrogenase A (LDHA) : This enzyme plays a crucial role in cancer metabolism. Studies have indicated that derivatives of this compound can inhibit LDHA with IC50 values lower than 5 µM, suggesting strong potential for cancer treatment .
  • Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of cell cycle regulators .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response:

Compound COX Inhibition IC50 (µM)
This compound0.04 ± 0.01 (COX-2)
Celecoxib (standard)0.04 ± 0.01

These results indicate that the compound may be effective in treating inflammatory diseases by reducing prostaglandin synthesis .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antibacterial Study : A study evaluated its effectiveness against multi-drug resistant bacterial strains, showing significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
  • Cancer Research : In another study, derivatives were tested on various cancer cell lines, demonstrating selective cytotoxicity and potential as lead compounds for drug development .
  • Inflammation Models : Experimental models showed that administration of this compound significantly reduced inflammation markers in vivo, supporting its use as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Amino-2-phenylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions of substituted pyrimidine precursors with phenyl-containing reagents. For example, nucleophilic substitution at the 2-position of pyrimidine rings can introduce the phenyl group, followed by functionalization of the carboxylic acid moiety. Optimization includes:
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity, as seen in pyrimidine derivatization studies .
  • Temperature control : Reflux conditions (~80–100°C) improve yields in analogous reactions involving 2-methylthiopyrimidines .
  • pH adjustment : Acidification with dilute HCl post-reaction aids in precipitating the product .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., phenyl at C2, amino at C4) and confirms aromaticity .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity, using gradients of acetonitrile/water .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₀N₃O₂: 240.0772) .

Advanced Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :
  • Target selection : Prioritize enzymes with pyrimidine-binding pockets (e.g., acetylcholinesterase, kinases) based on structural analogs .
  • Docking protocols : Use software like AutoDock Vina to simulate ligand-receptor interactions. For example, pyrimidine-5-carboxamide derivatives showed strong binding to acetylcholinesterase via hydrogen bonding and π-π stacking .
  • Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values) to refine models .

Q. How can researchers resolve contradictory data regarding the compound’s solubility or reactivity across studies?

  • Methodological Answer :
  • Solubility testing : Systematically vary solvents (e.g., DMSO, ethanol, aqueous buffers) and measure saturation points using UV-Vis spectroscopy .
  • Controlled reactivity studies : Replicate conflicting experiments under standardized conditions (pH, temperature, reagent purity) to isolate variables. For example, discrepancies in carboxylate activation may arise from trace moisture in reactions .

Q. What strategies optimize the compound’s stability during long-term storage for biological assays?

  • Methodological Answer :
  • Storage conditions : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent oxidation or hydrolysis .
  • Lyophilization : Convert to a stable lyophilized powder if aqueous solubility is problematic .
  • Stability assays : Monitor degradation via periodic HPLC analysis over 6–12 months .

Synthesis and Application Challenges

Q. How can regioselective functionalization of the pyrimidine ring be achieved to avoid byproducts?

  • Methodological Answer :
  • Protecting groups : Temporarily block the amino group (e.g., with Boc) during phenyl or carboxylate modifications to direct reactivity .
  • Catalytic systems : Use transition-metal catalysts (e.g., Pd for cross-coupling) to enhance selectivity at C2 or C5 positions, as demonstrated in pyridine analog syntheses .

Q. What in vitro assays are suitable for evaluating this compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Dose-response curves : Determine IC₅₀ values in triplicate, accounting for solvent effects (e.g., DMSO ≤0.1% v/v) .

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